7-Fluoro-3-methyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-1H-indazol-4-amine: is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 7th position and a methyl group at the 3rd position in the indazole ring makes this compound unique and potentially useful in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1H-indazol-4-amine can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemistry: 7-Fluoro-3-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound’s potential therapeutic properties are being explored in various medical fields, including oncology and neurology. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 7-Fluoro-1-methyl-1H-indazol-3-ylamine
- 6-Fluoro-1-methyl-1H-indazol-3-ylamine
- 5-Fluoro-1-methyl-1H-indazol-3-ylamine
- 4-Fluoro-1-methyl-1H-indazol-3-ylamine
Comparison: Compared to other similar compounds, 7-Fluoro-3-methyl-1H-indazol-4-amine has unique structural features that may enhance its biological activity and specificity. The position of the fluorine and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2H-indazol-4-amine |
InChI |
InChI=1S/C8H8FN3/c1-4-7-6(10)3-2-5(9)8(7)12-11-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
YDXWLVOLNSBDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(C2=NN1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.